CZF1 protein
CAS No.: 148971-43-1
Cat. No.: VC0235753
Molecular Formula: C20H20ClF2N3O
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 148971-43-1 |
|---|---|
| Molecular Formula | C20H20ClF2N3O |
| Molecular Weight | 0 |
Introduction
Structural Characteristics of CZF1 Protein
CZF1 (Candida Zinc Finger 1) is predicted to encode a 388-amino-acid protein with distinctive structural features that define its function as a transcription factor. The protein contains a glutamine-rich central region that likely facilitates protein-protein interactions, and a C-terminal cysteine-rich region similar to zinc cluster elements characteristic of DNA-binding proteins . This structural arrangement positions CZF1 within the zinc cluster family of transcription factors, which are important regulators of gene expression in fungi.
The protein's DNA-binding domain recognizes specific nucleotide sequences, including the motif 'TTWRSCGCCG', which was identified through chromatin immunoprecipitation (ChIP-chip) analysis . Interestingly, CZF1 binding sites are also enriched for the presence of the Efg1 binding motif ('TGCAT'), and these two sequences are consistently separated by a fixed distance, suggesting a functional interaction between these two transcription factors .
Conservation Across Candida Species
The CZF1 gene shows significant conservation across the Candida genus, with the C. dubliniensis homolog showing the highest similarity at 81% nucleotide identity to the C. albicans gene . This high degree of conservation suggests an important evolutionary role for this transcription factor. The unusually long 5' untranslated region of the CZF1 gene, the gene itself, and the neighboring genetic loci all appear to be conserved to various degrees in other Candida species including C. tropicalis, Lodderomyces elongisporus, C. lusitaniae, and C. guilliermondii .
Functional Roles of CZF1 Protein
CZF1 demonstrates remarkable functional versatility, participating in multiple cellular processes critical for C. albicans pathogenicity and adaptation.
Cell Wall Regulation
Research has revealed that CZF1 controls the expression of numerous genes with cell wall-related functions . Hyperactive forms of CZF1 induce visible changes in cell wall structure and can rescue the hypersensitivity to cell wall stress observed in various protein kinase deletion mutants . Conversely, C. albicans czf1Δ mutants (with the CZF1 gene deleted) display hypersensitivity to caspofungin, an antifungal drug that inhibits cell wall biosynthesis . These findings establish CZF1 as a critical regulator of cell wall architecture.
Morphogenesis Regulation
CZF1 plays a significant role in regulating the morphogenetic response to growth within a semisolid matrix, which is particularly relevant to fungal growth in host tissues . While Efg1, another transcription factor, typically promotes filamentation under most inducing conditions, it acts as a negative regulator when cells are embedded in semisolid medium. Under these conditions, CZF1 promotes filamentous growth by relieving Efg1-mediated repression .
White-Opaque Switching
Regulatory Mechanisms and Interactions
The functions of CZF1 are modulated through complex regulatory mechanisms and protein-protein interactions.
Autoregulation
CZF1 exhibits autoregulation, where it negatively regulates its own expression . Experimental evidence demonstrated that a threefold overexpression of CZF1 under the control of the ADH1 promoter resulted in a large decrease in expression of the native CZF1 transcript . This negative feedback mechanism likely helps maintain appropriate CZF1 activity levels.
Regulation by Efg1
The relationship between CZF1 and Efg1 is multifaceted. Efg1 is required for the expression of CZF1 under various conditions, including growth in medium containing serum, post-exponential phase growth in YPD at 37°C, embedded growth in agar medium, and under hyperosmotic shock . Efg1 null mutants failed to express CZF1 under any of these conditions, demonstrating Efg1's critical role as an upstream regulator of CZF1 expression .
Cooperative DNA Binding with Efg1
CZF1 and Efg1 exhibit cooperative DNA binding, as demonstrated by electrophoretic mobility shift assays (EMSAs) . Greater occupancy on DNA was observed for both Efg1 and CZF1 when fixed amounts of the other regulator were included in binding reactions . This cooperative interaction explains the non-optimal nature of the CZF1 sequence found at a majority of CZF1 binding sites and resolves differences between ChIP-chip and MITOMI 2.0-derived binding motifs .
CZF1 in Regulatory Networks
CZF1 participates in sophisticated transcriptional regulatory networks that govern C. albicans biology.
White Cell Regulatory Network
In the white cell state, CZF1 functions as one of three core regulators alongside Ahr1 and Efg1 . These transcription factors form a regulatory hub that controls numerous target genes, collectively establishing and maintaining the white cell phenotype.
Opaque Cell Regulatory Network
In the opaque cell state, CZF1 is part of a more complex network involving six core regulators: Wor1, Wor2, Wor3, Ahr1, Czf1, and Efg1 . Within this network, CZF1 binds to its own upstream region and to the regulatory regions of EFG1 and WOR2, creating a web of feedback and feedforward loops that stabilize the opaque phenotype .
Farnesol Response Network
CZF1 works downstream of Efg1 during the cellular response to farnesol . This hierarchical relationship is evidenced by the observation that in czf1Δ/czf1Δ mutant cells, farnesol was unable to suppress filamentation, while ectopic complementation of CZF1 restored the ability of farnesol to block germ tube formation . Similarly, in efg1Δ/efg1Δ czf1Δ/czf1Δ double mutants, CZF1 ectopic expression partially restored both filamentation and the morphological response to farnesol .
Clinical and Pathogenic Significance
CZF1's various functions have important implications for C. albicans pathogenicity and antifungal therapy.
Impact on Antifungal Susceptibility
CZF1 deletion mutants (czf1Δ/czf1Δ) exhibit hypersensitivity to caspofungin, an echinocandin antifungal that targets cell wall biosynthesis . This finding suggests that CZF1-mediated regulation of cell wall genes contributes to intrinsic antifungal resistance in C. albicans.
Influence on Host-Pathogen Interactions
Changes in cell wall architecture caused by either hyperactivity or absence of CZF1 result in increased recognition of C. albicans by human neutrophils . This altered immunogenicity demonstrates how CZF1-mediated regulation of cell wall composition can modulate interactions with host immune defenses.
Coordination of Farnesol Response and Cell Death
CZF1 and EFG1 are the first specific genes identified that control C. albicans' ability to survive in the presence of farnesol, through coordination of the response to farnesol with inhibition of the white-to-opaque switch . The efg1Δ/efg1Δ czf1Δ/czf1Δ double mutant is killed by low farnesol levels that are sublethal to wild-type cells and to both efg1Δ/efg1Δ and czf1Δ/czf1Δ single mutants . This finding suggests a synergistic role for these transcription factors in protecting cells from farnesol-induced death.
Experimental Data and Research Findings
Research on CZF1 has employed a variety of experimental approaches to elucidate its functions and mechanisms.
Binding Site Characterization
Table 1: CZF1 Binding Motif Characteristics
| Method | Identified Motif | Co-occurring Motifs | Biological Significance |
|---|---|---|---|
| ChIP-chip | 'TTWRSCGCCG' | Efg1 motif ('TGCAT') | Cooperative binding with Efg1 |
| MITOMI 2.0 | Differs from ChIP-chip motif | N/A | Reflects in vitro vs. in vivo binding preferences |
The cis-regulatory motifs generated from ChIP-chip data for CZF1 were validated using mechanically induced trapping of molecular interactions (MITOMI 2.0) technique . Interestingly, the cooperative interaction between CZF1 and Efg1 explains the non-optimal nature of the CZF1 sequence found at many CZF1 binding sites .
Mutant Phenotype Analysis
Table 2: Phenotypes Associated with CZF1 Mutation
| Mutation | Morphology Effects | Stress Response | Farnesol Response | Clinical Implications |
|---|---|---|---|---|
| czf1Δ/czf1Δ | Altered filamentation | Hypersensitive to caspofungin | Defective inhibition of filamentation | Increased neutrophil recognition |
| Hyperactive CZF1 | Induced filamentation | Rescued kinase mutant sensitivity | N/A | Altered cell wall architecture |
| efg1Δ/efg1Δ czf1Δ/czf1Δ | Opaque-cell-like morphology | N/A | Killed by sublethal farnesol | Potential therapeutic target |
The phenotypic analysis of various CZF1 mutants has been instrumental in delineating its biological functions. Particularly noteworthy is the observation that CZF1 deletion mutants fail to respond to farnesol's inhibitory effects on filamentation, a defect that can be complemented by ectopic expression of the CZF1 gene .
Future Research Directions
The multifaceted roles of CZF1 in C. albicans biology suggest several promising avenues for future research.
Structural Biology Approaches
Detailed structural studies of CZF1, particularly its DNA-binding domain and interaction interfaces with Efg1, could provide valuable insights into its molecular mechanisms. Such information might facilitate structure-based design of specific inhibitors.
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